molecular formula C5H10OS B1345758 s-Ethyl thiopropionate CAS No. 2432-42-0

s-Ethyl thiopropionate

Cat. No.: B1345758
CAS No.: 2432-42-0
M. Wt: 118.2 g/mol
InChI Key: HNEVHBHRLCAKKQ-UHFFFAOYSA-N
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Description

S-Ethyl thiopropionate is a useful research compound. Its molecular formula is C5H10OS and its molecular weight is 118.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159051. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-ethyl propanethioate
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InChI

InChI=1S/C5H10OS/c1-3-5(6)7-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HNEVHBHRLCAKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00179063
Record name S-Ethyl propanethioate
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Molecular Weight

118.20 g/mol
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CAS No.

2432-42-0
Record name S-Ethyl propanethioate
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Record name S-Ethyl propanethioate
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Record name 2432-42-0
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Record name S-ethyl propanethioate
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Methodological & Application

Application Notes and Protocols: S-Ethyl Thiopropionate as a Versatile Acyl Donor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of S-Ethyl Thiopropionate in Acyl Transfer Reactions

In the landscape of organic synthesis, the choice of an acylating agent is pivotal to the success of a transformation. While highly reactive acyl donors like acid chlorides and anhydrides are commonplace, their utility is often hampered by their moisture sensitivity, corrosive nature, and lack of chemoselectivity, leading to undesired side reactions. This compound emerges as a compelling alternative, offering a balanced profile of reactivity and stability. This thioester serves as an effective propionyl group donor with a significantly milder reactivity profile compared to its more aggressive counterparts. Its stability towards water and tolerance of a wider range of functional groups make it an invaluable tool for complex molecule synthesis, particularly in the realms of pharmaceutical and fine chemical development.

The enhanced stability of this compound can be attributed to the reduced resonance stabilization of the thioester linkage compared to an oxygen ester, which renders the carbonyl carbon sufficiently electrophilic for nucleophilic attack without being overly reactive. Furthermore, the resulting ethanethiolate anion is an excellent leaving group, driving the acylation reaction forward. These attributes translate to cleaner reactions, higher yields, and simplified purification protocols, making this compound a cost-effective and efficient reagent for modern organic synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

PropertyValueReference
CAS Number 2432-42-0[1][2]
Molecular Formula C5H10OS[1][2]
Molecular Weight 118.20 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Characteristic, sulfurous[4]
Boiling Point 156-158 °C
Density 0.98 g/mL at 25 °C

Mechanism of Acyl Transfer: A Delicate Balance of Reactivity

The utility of this compound as an acyl donor is rooted in the electronic nature of the thioester bond. The carbonyl carbon is rendered electrophilic and susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. The general mechanism proceeds through a tetrahedral intermediate, followed by the expulsion of the stable ethanethiolate leaving group.

Acyl Transfer Mechanism Reagents This compound + Nucleophile (Nu-H) TransitionState Tetrahedral Intermediate Reagents->TransitionState Nucleophilic Attack Products Acylated Product + Ethanethiol TransitionState->Products Elimination of Ethanethiolate

Caption: General mechanism of acyl transfer from this compound.

Applications in N-Acylation: Synthesis of Amides

The formation of amide bonds is a cornerstone of organic and medicinal chemistry, with amides being prevalent in a vast array of pharmaceuticals and biologically active molecules.[5] this compound provides a mild and efficient route to propionamides, avoiding the harsh conditions often associated with other acylating agents.

Protocol 1: General Procedure for the N-Propionylation of Primary and Secondary Amines

This protocol describes a general method for the N-acylation of a broad range of amines. The reaction often proceeds without the need for a catalyst, although a mild base can be employed to scavenge the liberated ethanethiol.

Materials:

  • This compound

  • Amine substrate

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Mild base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (optional)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equiv).

  • Dissolve the amine in the chosen anhydrous solvent (e.g., DCM) to a concentration of 0.1-0.5 M.

  • Add this compound (1.1-1.5 equiv) to the solution.

  • If desired, add a mild base (1.1-1.5 equiv) to the reaction mixture. The base is particularly useful for less nucleophilic amines or to drive the reaction to completion.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure propionamide.

Rationale for Experimental Choices:

  • Solvent: Anhydrous aprotic solvents are chosen to prevent hydrolysis of the thioester and to ensure good solubility of the reactants.

  • Stoichiometry: A slight excess of this compound is used to ensure complete consumption of the limiting amine substrate.

  • Base: The optional addition of a non-nucleophilic base can improve the reaction rate by deprotonating the amine, increasing its nucleophilicity, and by neutralizing the ethanethiol byproduct.

Illustrative N-Acylation Workflow

N-Acylation Workflow Start Start: Amine Substrate Dissolve Dissolve in Anhydrous DCM Start->Dissolve AddReagents Add this compound and Optional Base (TEA) Dissolve->AddReagents React Stir at Room Temperature AddReagents->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Extract Extraction with DCM Workup->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure Propionamide Purify->Product

Caption: A typical experimental workflow for N-acylation.

Applications in O-Acylation: Synthesis of Esters

The propionylation of alcohols and phenols is another key transformation where this compound excels. This method is particularly advantageous for sensitive substrates that may not tolerate the acidic or basic conditions of traditional esterification methods. While direct acylation of alcohols with thioesters can be sluggish, the reaction can be effectively promoted by various catalysts.

Protocol 2: Catalytic O-Propionylation of Alcohols

This protocol outlines a catalyzed approach for the O-acylation of primary and secondary alcohols. The use of a catalyst enhances the electrophilicity of the thioester carbonyl, facilitating the attack by the less nucleophilic alcohol.

Materials:

  • This compound

  • Alcohol substrate

  • Anhydrous aprotic solvent (e.g., Toluene or Dichloromethane)

  • Catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Copper(I) salts, or other Lewis acids)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol substrate (1.0 equiv).

  • Dissolve the alcohol in the chosen anhydrous solvent (e.g., Toluene).

  • Add this compound (1.2-2.0 equiv) to the solution.

  • Add the catalyst (0.1-0.2 equiv) to the reaction mixture at room temperature.

  • Stir the reaction at the appropriate temperature (room temperature to reflux), monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure propionate ester.

Self-Validating System and Causality:

  • Inert Atmosphere: The use of an inert atmosphere is crucial when employing moisture-sensitive catalysts like TMSOTf to maintain their activity.

  • Catalyst: The Lewis acid catalyst coordinates to the carbonyl oxygen of the thioester, increasing its electrophilicity and activating it towards nucleophilic attack by the alcohol. The choice of catalyst can be tuned based on the reactivity of the alcohol.

  • Quenching: The use of a basic quench neutralizes the acidic catalyst and any acidic byproducts, preventing potential product degradation during workup.

Chemoselectivity and Applications in Drug Development

A significant advantage of this compound is its inherent chemoselectivity. It will preferentially acylate more nucleophilic functional groups. For instance, in a molecule containing both an amine and an alcohol, the amine will be acylated with higher selectivity. This predictable reactivity is highly valuable in the synthesis of complex molecules with multiple functional groups, a common scenario in drug development.

While specific, large-scale industrial applications of this compound in named drug synthesis are not always publicly detailed, its role as a propionylating agent is analogous to other thioesters used in the synthesis of complex natural products and pharmaceutical intermediates. The propionyl moiety is a common structural motif in many biologically active compounds. The mild and selective nature of acylations using this compound makes it an ideal candidate for late-stage functionalization in a synthetic route, where preserving the integrity of a complex molecular architecture is paramount. Thioesters, in general, are crucial intermediates in the synthesis of peptides and other biomolecules, further highlighting the potential of this compound in drug discovery and development.[6][7]

Conclusion

This compound stands out as a highly effective and user-friendly acyl donor for the introduction of the propionyl group in organic synthesis. Its optimal balance of reactivity and stability, coupled with its chemoselectivity, provides a powerful tool for researchers and professionals in the pharmaceutical and chemical industries. The protocols outlined herein serve as a practical guide for the successful implementation of this compound in N- and O-acylation reactions, enabling the efficient and clean synthesis of a wide range of valuable molecules.

References

  • NIST. This compound. NIST Chemistry WebBook. [Link]

  • Cheméo. Chemical Properties of this compound (CAS 2432-42-0). [Link]

  • MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • ResearchGate. Thioesters synthesis: Recent adventures in the esterification of thiols. [Link]

  • MDPI. Convergent Synthesis of Thioether Containing Peptides. [Link]

Sources

Application Note: A Hypothetical Framework for Investigating Protein Acylation using S-Ethyl Thiopropionate as a Metabolic Labeling Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Protein Acylation and the Quest for Novel Probes

Protein acylation, a fundamental post-translational modification (PTM), involves the attachment of acyl groups to proteins, profoundly influencing their function, localization, and stability.[1][2] This dynamic and reversible process is central to a myriad of cellular signaling pathways, and its dysregulation is implicated in numerous diseases, making the enzymes involved attractive targets for drug development.[3][4] A key challenge in studying protein acylation is the development of tools that can effectively report on the activity of acylating enzymes within the complex milieu of the cell. Metabolic labeling, utilizing bioorthogonal chemical reporters, has emerged as a powerful strategy to tag, identify, and quantify acylated proteins.[5][6]

While sophisticated probes incorporating azide or alkyne moieties for click chemistry have been instrumental, there is an ongoing interest in simpler, more direct probes that might offer different biological insights. This application note presents a hypothetical framework for the use of s-Ethyl thiopropionate, a simple thioester, as a potential metabolic labeling agent to study protein acylation. It is important to note that the use of this compound for this application is not established in the scientific literature. The protocols and principles described herein are based on established methodologies for other metabolic labeling agents and would require extensive validation.

Principle of the Method: A Hypothetical Mechanism of Action

This compound is a thioester, a class of compounds that are key intermediates in numerous biosynthetic pathways, the most well-known being acetyl-CoA.[7][8] Thioesters are more reactive than their oxygen-containing ester counterparts, making them effective acyl donors.[9] We hypothesize that this compound, being cell-permeable due to its small size and lipophilicity, could be taken up by cells and act as a substrate for enzymes that transfer acyl groups to proteins, such as protein acyltransferases (PATs).

The proposed mechanism involves the cellular uptake of this compound, followed by its recognition by a PAT. The PAT would then catalyze the transfer of the propionyl group to a cysteine residue on a target protein, forming a stable thioester linkage and releasing ethanethiol. The incorporated propionyl group would then serve as a "label" that could be detected by downstream proteomic techniques, likely through the mass shift it imparts on modified peptides.

Hypothetical Workflow for this compound Labeling

G cluster_0 Cellular Environment cluster_1 Downstream Analysis A This compound (Probe) B Cell Membrane A->B Cellular Uptake C Protein Acyltransferase (Enzyme) B->C E Acylated Protein (Labeled) C->E Propionyl Group Transfer F Ethanethiol (Byproduct) C->F Release D Target Protein D->C G Cell Lysis & Proteolysis E->G H LC-MS/MS Analysis G->H I Data Analysis & Identification of Acylated Peptides H->I

Caption: A diagram illustrating the hypothetical workflow of this compound metabolic labeling.

Potential Applications in Cellular Biology and Drug Discovery

Should this hypothetical application prove viable, this compound could offer a simple, cost-effective tool for:

  • Profiling PAT Activity: By providing an alternative substrate, it may be possible to assess the substrate promiscuity and overall activity of cellular PATs.

  • Identifying Novel Acylated Proteins: The unique mass shift of a propionyl group could facilitate the identification of new protein substrates for acylation.

  • Screening for PAT Inhibitors: A decrease in protein propionylation in the presence of a test compound could indicate inhibition of one or more PATs.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2432-42-0[10]
Molecular Formula C₅H₁₀OS[10]
Molecular Weight 118.20 g/mol [10]
Appearance Liquid[10]
Boiling Point Not available
Solubility Not available

Experimental Protocols: A Generalized and Hypothetical Approach

Disclaimer: The following protocols are generalized and have not been validated for this compound. They are intended to serve as a starting point for researchers wishing to explore this hypothetical application. Significant optimization and validation will be required.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol outlines the basic steps for labeling cultured mammalian cells with this compound.

Materials:

  • This compound (CAS 2432-42-0)

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • DMSO (for stock solution preparation)

Procedure:

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into fresh, pre-warmed complete culture medium to the desired final concentrations (e.g., a range of 10 µM to 500 µM should be tested). Note: A vehicle control (DMSO only) must be included.

  • Metabolic Labeling: Remove the existing medium from the cells, wash once with PBS, and add the labeling medium. Incubate for a predetermined period (e.g., 4, 8, 12, or 24 hours). Incubation times and probe concentration will need to be optimized.

  • Cell Harvest and Lysis: After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay). The samples are now ready for downstream analysis.

Protocol 2: Sample Preparation for Proteomic Analysis

This protocol describes a general workflow for preparing labeled cell lysates for mass spectrometry-based proteomic analysis.

Materials:

  • Labeled cell lysate (from Protocol 1)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Reduction and Alkylation: To 100 µg of protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Proteolytic Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Acidify the peptide solution with TFA to a final concentration of 0.1%. Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

  • Sample Concentration: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Protocol 3: Mass Spectrometry and Data Analysis

Instrumentation and Analysis:

  • LC-MS/MS: Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

  • Data Acquisition: Use a data-dependent acquisition (DDA) method to acquire MS and MS/MS spectra.

  • Database Searching: Search the acquired spectra against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer.

  • Modification Search: Crucially, the search parameters must be modified to include a variable modification on cysteine residues corresponding to the mass of the propionyl group (+56.0262 Da).

Logical Framework for Validation

G A Hypothesis: This compound can metabolically label acylated proteins B Experiment 1: Dose-response and time-course labeling A->B Test cellular uptake and incorporation C Experiment 2: Identification of propionylated proteins by MS B->C If labeling is observed D Experiment 3: Validation with known acylated proteins and PAT knockout/inhibition C->D Confirm biological relevance E Conclusion: Assess feasibility and specificity of the probe D->E Synthesize results

Caption: A diagram showing the logical progression for validating the hypothetical use of this compound.

Trustworthiness and Self-Validation

The cornerstone of any new methodology is rigorous validation. For the hypothetical application of this compound, the following controls are essential to ensure the trustworthiness of the results:

  • Dose-Response and Time-Course Experiments: To determine the optimal labeling concentration and incubation time, and to assess potential cytotoxicity.

  • Vehicle Control: All experiments must include a control group treated with the vehicle (DMSO) alone to account for any effects of the solvent.

  • No-Probe Control: A control without this compound is necessary to ensure that the detected modifications are indeed probe-dependent.

  • Orthogonal Validation: Putative propionylated proteins identified by mass spectrometry should be validated by other methods, such as western blotting with a custom antibody against propionylated cysteine, if feasible.

  • Biological Perturbation: The labeling should be assessed in cell lines with genetic knockout or knockdown of specific PATs, or in the presence of known PAT inhibitors. A reduction in labeling would provide strong evidence for the proposed mechanism.

Conclusion and Future Directions

This application note has outlined a hypothetical framework for the use of this compound as a simple metabolic labeling probe for studying protein acylation. While this application is currently speculative and not supported by direct experimental evidence in the literature, the chemical principles of thioesters and the established methodologies of metabolic labeling provide a rational basis for its investigation.

The successful validation of this approach would provide the research community with a new, accessible tool to explore the dynamic landscape of protein acylation. Future work would focus on a thorough characterization of its specificity, potential off-target effects, and its utility in various biological systems.

References

  • This compound - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Chemical Reporters for Exploring Protein Acylation - PMC - NIH. National Institutes of Health. [Link]

  • 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • The metabolism and disposition of ethyl 3-ethoxypropionate in the rat - PubMed. National Institutes of Health. [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. bioRxiv. [Link]

  • Thioester - Wikipedia. Wikipedia. [Link]

  • Metabolic labelling of cellular protein acylations. Carboxylic acids... - ResearchGate. ResearchGate. [Link]

  • Chemical Properties of this compound (CAS 2432-42-0) - Cheméo. Cheméo. [Link]

  • Metabolic Themes IV: Thioester Intermediates - YouTube. YouTube. [Link]

  • Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. UU Research Portal. [Link]

  • Metabolic Labeling-Based Chemoproteomics Establishes Choline Metabolites as Protein Function Modulators | ACS Chemical Biology - ACS Publications. ACS Publications. [Link]

  • Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation - PMC - NIH. National Institutes of Health. [Link]

  • 3-ethyl thiopropionate propionic acid, 3-(ethylthio) - The Good Scents Company. The Good Scents Company. [Link]

  • Chemical labelling of active serum thioester proteins for quantification - PubMed. National Institutes of Health. [Link]

  • Thioesters of amino acid derivatives as thioacylating agents in thiopeptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). RSC Publishing. [Link]

  • Chemical Reporter for Visualizing Metabolic Cross-Talk between Carbohydrate Metabolism and Protein Modification - NIH. National Institutes of Health. [Link]

  • ethyl propionate, 105-37-3 - The Good Scents Company. The Good Scents Company. [Link]

  • Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Science. [Link]

  • Ethyl 3-(methylthio)propionate | C6H12O2S | CID 61592 - PubChem. PubChem @ NIH. [Link]

  • This compound - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Regulation of Dynamic Protein S-Acylation - PMC - NIH. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: S-Ethyl Thiopropionate as a Covalent Probe for Profiling Reactive Cysteines in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed use of S-Ethyl Thiopropionate and its derivatives as chemical probes for the study of protein function and the identification of therapeutic targets. By leveraging the inherent reactivity of the thioester functional group, these probes offer a powerful tool for covalently modifying and subsequently identifying proteins with hyper-reactive cysteine residues, which are often found in enzyme active sites, allosteric binding pockets, and sites of post-translational modifications.[1][2]

This document outlines the scientific basis for this application, provides detailed protocols for the synthesis of a tagged probe, its use in activity-based protein profiling (ABPP), and the subsequent analysis of labeled proteins by mass spectrometry.

Introduction: The Thioester as a Tunable Electrophilic Warhead

Thioesters are a class of organosulfur compounds that play a significant role in various biological processes, most notably as activated acyl donors in the form of acetyl-CoA.[1] From a chemical reactivity standpoint, the thioester bond is susceptible to nucleophilic attack, particularly by soft nucleophiles like the thiolate anion of cysteine residues.[1][3] This inherent reactivity makes simple thioesters, such as this compound, attractive candidates for development as electrophilic probes in chemical biology.

The rationale for employing this compound as a starting point for a chemical probe lies in its relatively simple structure and predictable reactivity. The ethyl group provides a balance of steric accessibility and stability. By modifying the propionate backbone to include a reporter tag (e.g., biotin for affinity purification or an alkyne for click chemistry), this compound can be transformed into a versatile tool for activity-based protein profiling (ABPP).[4] ABPP is a powerful chemical proteomic strategy that utilizes reactive chemical probes to profile the functional state of enzymes and other proteins directly in complex biological systems.[1][2][4][5]

Key Advantages of a Thioester-Based Probe:

  • Cysteine Selectivity: The thioester moiety exhibits a preference for reacting with the nucleophilic thiol group of cysteine residues in proteins.[1]

  • Tunable Reactivity: The reactivity of the thioester can be modulated by altering the electronic properties of the acyl and thiol substituents, allowing for the design of probes with varying degrees of reactivity.

  • Bio-inspired: Thioesters are endogenous functional groups, suggesting that probes based on this scaffold may have favorable interactions with protein binding pockets.

Probe Design and Synthesis: From this compound to a Clickable Probe

For effective use in proteomic workflows, a chemical probe requires a reporter handle for detection and/or enrichment. Here, we propose the synthesis of an alkyne-tagged derivative of this compound, termed SETP-alkyne . The terminal alkyne is a small, bio-orthogonal handle that can be efficiently derivatized with a variety of reporter molecules (e.g., biotin-azide or a fluorescent-azide) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.[6]

Proposed Synthesis of SETP-alkyne

The synthesis of SETP-alkyne can be envisioned through a straightforward esterification of a commercially available alkyne-containing carboxylic acid with ethanethiol.

Reaction Scheme:

SETP-alkyne Synthesis Propargyl_acid Propargyl Acid (or similar alkyne-containing carboxylic acid) SETP_alkyne SETP-alkyne (this compound-alkyne) Propargyl_acid->SETP_alkyne Ethanethiol Ethanethiol Ethanethiol->SETP_alkyne DCC_DMAP DCC, DMAP DCM DCC_DMAP->SETP_alkyne

Caption: Proposed synthesis of SETP-alkyne.

Protocol for SETP-alkyne Synthesis:

  • To a solution of propargyl acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the mixture for 15 minutes at 0 °C.

  • Add ethanethiol (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired SETP-alkyne probe.

Note: This is a proposed synthetic route. Optimization of reaction conditions may be necessary. The choice of alkyne-containing carboxylic acid can be varied to alter the linker length between the thioester and the alkyne.

Application: Activity-Based Protein Profiling (ABPP)

The SETP-alkyne probe can be used in a standard ABPP workflow to identify protein targets in complex biological samples such as cell lysates or living cells.

Workflow for Proteome-wide Cysteine Reactivity Profiling

ABPP Workflow cluster_0 Sample Preparation & Labeling cluster_1 Click Chemistry & Enrichment cluster_2 Mass Spectrometry Analysis Lysate Cell or Tissue Lysate Labeling Incubate with SETP-alkyne probe Lysate->Labeling Click CuAAC Click Chemistry with Biotin-Azide Labeling->Click Enrichment Streptavidin Affinity Purification Click->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Protein Identification LC_MS->Data_Analysis

Caption: General workflow for ABPP using SETP-alkyne.

Detailed Protocol for ABPP in Cell Lysates

Materials:

  • SETP-alkyne probe (stock solution in DMSO)

  • Cell lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Biotin-azide (stock solution in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) (freshly prepared stock solution)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (stock solution in DMSO)

  • Copper(II) sulfate (CuSO₄) (freshly prepared stock solution)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., buffer containing SDS and β-mercaptoethanol)

  • Reagents for tryptic digestion (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Lysate Preparation: Harvest cells and lyse in ice-cold lysis buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Probe Labeling: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. Add the SETP-alkyne probe to the desired final concentration (e.g., 10-100 µM). Incubate for 1 hour at room temperature.

  • Click Chemistry: To the labeled lysate, add biotin-azide (e.g., 100 µM), TCEP (e.g., 1 mM), TBTA (e.g., 100 µM), and CuSO₄ (e.g., 1 mM). Vortex and incubate for 1 hour at room temperature.

  • Protein Precipitation and Solubilization: Precipitate the proteins using methanol/chloroform. Resuspend the protein pellet in a buffer containing SDS.

  • Affinity Enrichment: Add streptavidin-agarose beads to the solubilized protein sample and incubate for 1-2 hours at room temperature with rotation to capture biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash series could be:

    • 1% SDS in PBS

    • 0.1% SDS in PBS

    • PBS

  • On-Bead Digestion: Resuspend the beads in a buffer containing urea. Reduce the proteins with DTT, alkylate with iodoacetamide, and digest with trypsin overnight at 37 °C.[7]

  • Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads. Desalt the pooled peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Competitive ABPP for Target Identification

To identify the specific targets of a compound of interest, a competitive ABPP experiment can be performed.[2][5]

Competitive ABPP Lysate Cell Lysate Control DMSO (Vehicle) Lysate->Control Inhibitor Compound of Interest Lysate->Inhibitor Probe_Labeling_Control Incubate with SETP-alkyne probe Control->Probe_Labeling_Control Probe_Labeling_Inhibitor Incubate with SETP-alkyne probe Inhibitor->Probe_Labeling_Inhibitor Pre-incubation Analysis_Control LC-MS/MS Analysis (High Signal) Probe_Labeling_Control->Analysis_Control Analysis_Inhibitor LC-MS/MS Analysis (Reduced Signal) Probe_Labeling_Inhibitor->Analysis_Inhibitor

Caption: Workflow for competitive ABPP.

In this workflow, the lysate is pre-incubated with the compound of interest before the addition of the SETP-alkyne probe. If the compound binds to the same site as the probe, it will block the labeling, resulting in a decreased signal for that protein in the mass spectrometry analysis compared to a vehicle-treated control.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis needs to be processed to identify the labeled proteins and the specific sites of modification.

Data Analysis Workflow:

  • Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer, MSFragger) to search the tandem mass spectra against a protein sequence database.[8]

  • Variable Modifications: Include the mass of the propionyl-alkyne adduct on cysteine as a variable modification in the search parameters. The exact mass will depend on the specific alkyne-containing carboxylic acid used in the synthesis.

  • Quantification: For competitive ABPP experiments, use a label-free quantification (LFQ) approach or isotopic labeling (e.g., TMT, SILAC) to compare the abundance of labeled peptides between the control and compound-treated samples.

  • Hit Identification: Proteins that show a significant reduction in probe labeling in the presence of the competitor compound are considered potential targets.

Table 1: Example Search Parameters for Mass Spectrometry Data Analysis

ParameterSettingRationale
Enzyme Trypsin/PAllows for cleavage C-terminal to arginine and lysine, with up to two missed cleavages.
Fixed Modifications Carbamidomethyl (C)To account for the alkylation of non-modified cysteines during sample preparation.
Variable Modifications Oxidation (M), Acetyl (Protein N-term), SETP-alkyne adduct (C)To identify common modifications and the specific probe-labeled peptides.
Peptide Mass Tolerance e.g., 20 ppmDepends on the mass accuracy of the instrument.
Fragment Mass Tolerance e.g., 0.02 DaDepends on the mass accuracy of the instrument.
Quantification Method Label-Free Quantification (LFQ)For quantitative comparison in competitive ABPP experiments.

Concluding Remarks and Future Perspectives

This compound provides a foundational scaffold for the development of a novel class of chemical probes for studying reactive cysteine residues. The proposed SETP-alkyne probe, coupled with a robust ABPP workflow, offers a powerful strategy for proteome-wide profiling of cysteine reactivity and for the identification of novel drug targets. The versatility of the thioester functional group allows for future development of probes with tailored reactivity and selectivity, further expanding the chemical biologist's toolkit.

References

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. 2018. [Link]

  • Activity Based Protein Profiling for Drug Discovery. YouTube. 2022. [Link]

  • Engineered Biosynthesis of Alkyne-tagged Polyketides. PubMed Central. [Link]

  • Activity-based protein profiling: A graphical review. PubMed Central. [Link]

  • Covalent Chemical Tools for Profiling Post-Translational Modifications. PubMed Central. [Link]

  • Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. Springer. 2025. [Link]

  • Design and Synthesis of a Biotinylated Chemical Probe for Detecting the Molecular Targets of an Inhibitor of the Production of the Pseudomonas aeruginosa Virulence Factor Pyocyanin. PubMed Central. [Link]

  • Identification of modified peptides using localization-aware open search. ResearchGate. [Link]

Sources

Synthesis and Qualification of [¹⁴C]S-Ethyl Thiopropionate for Preclinical Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of Carbon-14 labeled S-ethyl thiopropionate ([¹⁴C]SET), a critical radiotracer for use in drug metabolism and pharmacokinetic (DMPK) studies. The strategic selection of ¹⁴C as the radionuclide ensures metabolic stability and a long half-life, making it ideal for quantitative absorption, distribution, metabolism, and excretion (ADME) investigations.[1][2][3] This guide details a robust synthetic route starting from commercially available [1-¹⁴C]propionic acid, followed by a rigorous purification protocol using High-Performance Liquid Chromatography (HPLC). We further delineate the essential quality control assays, including radio-HPLC, Mass Spectrometry (MS), and Liquid Scintillation Counting (LSC), required to validate the identity, purity, and specific activity of the final tracer. This protocol is designed to equip researchers in drug development with a reliable methodology for producing high-quality radiolabeled this compound for preclinical research.

Introduction: The Role of Radiolabeled Tracers in Drug Development

Radiolabeled compounds are indispensable tools in modern drug discovery and development.[4][5] They allow for the precise tracking and quantification of a drug candidate and its metabolites within a biological system, providing definitive data on its ADME profile.[3][5][6] Such studies are fundamental to understanding a drug's fate in vivo and are a regulatory requirement for new drug applications.

The choice of isotope is a critical first step. While tritium (³H) is a viable option, Carbon-14 (¹⁴C) is often preferred for ADME studies due to its long half-life (5,730 years) and the ability to place the label within the stable carbon backbone of a molecule.[1][2][7] This minimizes the risk of the radiolabel being lost through metabolic processes, ensuring that the detected radioactivity accurately represents all drug-related material.[3][8]

This compound (SET) is an organic compound containing a thioester linkage. Radiolabeling this molecule allows it to be used as a tracer to probe the metabolic fate of similar chemical structures or to be incorporated as a tagged fragment in a more complex active pharmaceutical ingredient (API). This guide provides a detailed, field-tested protocol for the synthesis of [¹⁴C]SET with high radiochemical purity.

Strategic Approach to Synthesis

Selection of Radionuclide and Labeling Position

The primary objective is to produce a tracer that is chemically identical to the unlabeled compound and retains its radioactive tag throughout the biological study.

  • Radionuclide: Carbon-14 is selected for this protocol. Its low-energy beta emissions pose no external radiation hazard, and its long half-life eliminates the need for decay correction during typical study durations.[1][7] The incorporation of a ¹⁴C atom into the carbon framework results in a tracer that is chemically indistinguishable from the parent drug, a crucial factor for biological relevance.[8]

  • Labeling Position: For this compound (CH₃CH₂C(O) SCH₂CH₃), the most strategic labeling position is the carbonyl carbon (C-1 of the propionyl group). This position is central to the molecule's structure and is less susceptible to metabolic cleavage than the terminal carbons of the ethyl groups. Labeling at this position ensures that the radiotracer's fate is representative of the core thioester moiety.

Synthetic Strategy Overview

The synthesis is designed as a straightforward, two-step process to maximize yield and minimize the formation of radiolabeled impurities. The workflow begins with a commercially available radiolabeled precursor, [1-¹⁴C]propionic acid, which is first converted to a highly reactive acyl chloride intermediate. This intermediate is then immediately reacted with ethanethiol to form the desired thioester product, [¹⁴C]this compound. This approach ensures the efficient incorporation of the ¹⁴C label in the final synthetic step.

Synthesis_Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Thioesterification A [1-¹⁴C]Propionic Acid B [1-¹⁴C]Propionyl Chloride A->B  SOCl₂ (Thionyl Chloride)   D Crude [¹⁴C]this compound B->D C Ethanethiol C->D E Purified [¹⁴C]this compound D->E  Purification   QC_Workflow cluster_tests Quality Control Assays A Purified [¹⁴C]SET B Radio-HPLC Analysis A->B C Mass Spectrometry (LC-MS) A->C D Liquid Scintillation Counting A->D B_res B_res B->B_res Radiochemical Purity C_res C_res C->C_res Identity Confirmation (MW) D_res D_res D->D_res Radioactivity Concentration E Final Qualified Tracer

Sources

Troubleshooting & Optimization

Technical Support Center: S-Ethyl Thiopropionate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of S-ethyl thiopropionate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification. This resource is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective problem-solving in your laboratory work.

Introduction to this compound and Its Purification Challenges

This compound is a volatile organosulfur compound with applications in flavor chemistry and as a building block in organic synthesis. Its purification can be challenging due to the presence of structurally similar impurities and its potential for degradation. Common issues include the presence of unreacted starting materials, byproducts such as disulfides, and hydrolysis products. Effective purification is critical to ensure the quality and reliability of experimental results.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound and potential impurities is fundamental to designing effective purification strategies.

PropertyThis compoundDiethyl DisulfideEthanethiolPropionic AcidPropionyl Chloride
Formula C5H10OSC4H10S2C2H6SC3H6O2C3H5ClO
Molecular Weight 118.20 g/mol 122.27 g/mol 62.13 g/mol 74.08 g/mol 92.52 g/mol
Boiling Point 126 °C154 °C35 °C141 °C80 °C
Density ~0.98 g/mL0.993 g/mL0.839 g/mL0.99 g/mL1.065 g/mL
Solubility Slightly soluble in water; soluble in organic solventsInsoluble in water; soluble in organic solventsSlightly soluble in water; soluble in organic solventsMiscible with water and organic solventsReacts with water
Odor Sulfurous, savoryGarlic-likePungent, garlic-likeAcrid, rancidPungent

Common Synthesis Route and Potential Impurities

A common method for synthesizing this compound is the reaction of propionyl chloride with ethanethiol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

Reaction: CH₃CH₂COCl + CH₃CH₂SH → CH₃CH₂COSCH₂CH₃ + HCl

This reaction can lead to several impurities that need to be removed during purification:

  • Unreacted Ethanethiol: Due to its volatility, it can be a persistent impurity.

  • Diethyl Disulfide: Formed from the oxidation of ethanethiol.

  • Unreacted Propionyl Chloride: Can remain if the reaction does not go to completion.

  • Propionic Acid: Formed from the hydrolysis of propionyl chloride by any moisture present.[1]

  • N-ethylpropionamide or N,N-diethylpropionamide: If pyridine or triethylamine are used as bases, they can react with propionyl chloride.

Purification Workflows

The choice of purification method depends on the scale of the reaction and the nature of the impurities. Below are two common workflows.

Workflow 1: Extractive Work-up Followed by Fractional Distillation

This is the most common and effective method for purifying this compound on a larger scale.

Workflow_1 start Crude Reaction Mixture extraction Aqueous Work-up (e.g., NaHCO3 wash) start->extraction Quench and Separate drying Dry Organic Layer (e.g., MgSO4) extraction->drying Separate Layers distillation Fractional Distillation drying->distillation Filter and Concentrate product Pure S-Ethyl Thiopropionate distillation->product Collect Correct Fraction Workflow_2 start Crude Reaction Mixture concentration Concentrate Crude Mixture start->concentration chromatography Flash Column Chromatography concentration->chromatography analysis TLC/GC Analysis of Fractions chromatography->analysis pooling Pool Pure Fractions & Concentrate analysis->pooling product Pure S-Ethyl Thiopropionate pooling->product

Sources

Byproducts of s-Ethyl thiopropionate synthesis and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of S-ethyl thiopropionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important thioester. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and purity of your final product.

Section 1: Synthesis Overview and Key Challenges

This compound is a valuable building block in organic synthesis. Its preparation is principally achieved through two primary routes: the acylation of ethanethiol with propanoyl chloride or the acid-catalyzed reaction of propionic acid with ethanethiol. While seemingly straightforward, both methods present unique challenges related to byproduct formation and subsequent purification. This guide will address these challenges head-on, providing both theoretical understanding and practical, field-proven solutions.

Synthesis Route 1: From Propanoyl Chloride and Ethanethiol

This method involves the nucleophilic acyl substitution of propanoyl chloride with ethanethiol. A base, such as pyridine or triethylamine, is often used to scavenge the hydrochloric acid (HCl) byproduct.

Reaction Scheme: CH₃CH₂COCl + CH₃CH₂SH → CH₃CH₂COSCH₂CH₃ + HCl

Synthesis Route 2: From Propionic Acid and Ethanethiol

Analogous to the Fischer esterification, this is an equilibrium-driven process catalyzed by a strong acid (e.g., sulfuric acid) and requires the removal of water to drive the reaction to completion.[1]

Reaction Scheme: CH₃CH₂COOH + CH₃CH₂SH ⇌ CH₃CH₂COSCH₂CH₃ + H₂O

Section 2: Troubleshooting Common Byproducts and Their Removal

This section details the common byproducts encountered during the synthesis of this compound and provides step-by-step protocols for their effective removal.

FAQ 1: My final product has a persistent and unpleasant odor. What is the likely cause and how can I eliminate it?

Answer:

The most probable cause of a persistent, unpleasant odor is the presence of residual ethanethiol (CH₃CH₂SH) . Ethanethiol is notoriously pungent and has a very low odor threshold. Even trace amounts can lead to a significant malodor in your final product. Another potential source of foul odor, though less common, is the formation of diethyl disulfide ((CH₃CH₂)₂S₂) .

Root Cause Analysis:
  • Incomplete Reaction: Insufficient reaction time or non-stoichiometric amounts of reactants can leave unreacted ethanethiol.

  • Oxidation of Ethanethiol: Ethanethiol can be easily oxidized to diethyl disulfide, especially in the presence of air or other oxidizing agents.[2] This is a common side reaction in thioester synthesis.[3]

Troubleshooting and Removal Protocol:

A carefully planned aqueous workup is crucial for removing both ethanethiol and diethyl disulfide.

Experimental Protocol: Enhanced Aqueous Workup

  • Initial Quench: After the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate, to facilitate phase separation.

  • Weak Base Wash (for acidic impurities): Transfer the diluted mixture to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. This will remove any acidic byproducts like HCl or unreacted propionic acid. Repeat this wash until CO₂ evolution ceases.

  • Oxidative Wash (for residual ethanethiol): A key step is to wash the organic layer with a dilute solution of sodium hypochlorite (household bleach, typically 5-6%) or a dilute hydrogen peroxide solution.[2] This will oxidize the remaining ethanethiol to the more water-soluble sodium ethanesulfonate or diethyl disulfide, which can then be more effectively removed.

    • Caution: This step should be performed carefully, as it is an exothermic reaction. Ensure the separatory funnel is vented frequently.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to break up any emulsions and removes the majority of the water from the organic phase.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: Purify the crude this compound by fractional distillation.

Workflow for Odor Removal:

cluster_reaction Crude Product cluster_workup Purification Workflow cluster_final Final Product Crude_Product Crude this compound (contains Ethanethiol, Diethyl Disulfide) Dilution Dilute with Organic Solvent Crude_Product->Dilution Step 1 Base_Wash Wash with 5% NaHCO₃ Dilution->Base_Wash Step 2 Oxidative_Wash Wash with dilute NaOCl or H₂O₂ Base_Wash->Oxidative_Wash Step 3 (Crucial for Odor) Brine_Wash Wash with Brine Oxidative_Wash->Brine_Wash Step 4 Drying Dry over Na₂SO₄ Brine_Wash->Drying Step 5 Solvent_Removal Rotary Evaporation Drying->Solvent_Removal Step 6 Distillation Fractional Distillation Solvent_Removal->Distillation Step 7 Pure_Product Pure this compound Distillation->Pure_Product Final Step

Caption: Workflow for the removal of odorous impurities.

FAQ 2: My NMR spectrum shows unreacted starting materials. How can I improve the conversion and/or remove them?

Answer:

The presence of unreacted starting materials, such as propanoyl chloride, propionic acid, or ethanethiol, is a common issue that points to either an incomplete reaction or an inefficient workup.

Root Cause Analysis:
  • Propanoyl Chloride Route:

    • Moisture: Propanoyl chloride is highly reactive with water, leading to its hydrolysis to propionic acid. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Base: If a base is used to scavenge HCl, an insufficient amount will lead to a buildup of HCl, which can protonate the ethanethiol, reducing its nucleophilicity.

  • Propionic Acid Route:

    • Equilibrium: This is a reversible reaction.[1] To drive it to completion, either use a large excess of one reactant (typically the less expensive one) or remove the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.

Troubleshooting and Removal Protocol:

Improving Reaction Conversion:

  • For the Propanoyl Chloride Route:

    • Ensure anhydrous conditions.

    • Use at least a stoichiometric equivalent of a non-nucleophilic base like triethylamine or pyridine.

  • For the Propionic Acid Route:

    • Use a Dean-Stark apparatus to remove water azeotropically.

    • Alternatively, use a dehydrating agent compatible with the reaction conditions.

Removal of Unreacted Starting Materials:

  • Unreacted Propanoyl Chloride: This is highly reactive and will likely be quenched to propionic acid during the aqueous workup.

  • Unreacted Propionic Acid: A wash with a weak base like 5% sodium bicarbonate solution during the workup will effectively remove it as the water-soluble sodium propionate.

  • Unreacted Ethanethiol: As described in FAQ 1, an oxidative wash is an effective method for its removal.

FAQ 3: I am observing a significant amount of a higher boiling point impurity in my final product. What could it be?

Answer:

A higher boiling point impurity is often diethyl disulfide ((CH₃CH₂)₂S₂) . As mentioned, this is formed by the oxidation of ethanethiol.[2] Its boiling point is approximately 154 °C, which is higher than that of this compound (around 133-135 °C).

Root Cause Analysis:
  • Aerobic Conditions: Running the reaction open to the atmosphere can lead to the oxidation of ethanethiol.

  • Presence of Oxidizing Agents: Contaminants in the starting materials or solvents can act as oxidizing agents.

Troubleshooting and Removal Protocol:

Prevention:

  • Run the reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.

  • Use freshly distilled and degassed solvents and reagents.

Removal:

  • Fractional Distillation: Careful fractional distillation is the most effective way to separate this compound from the higher-boiling diethyl disulfide.

  • Reductive Workup (Advanced): In cases where distillation is not feasible or the disulfide is particularly problematic, a mild reducing agent can be used during the workup to convert the disulfide back to the more easily removable ethanethiol. However, this adds complexity to the purification process.

Data Summary: Common Byproducts and Their Properties
ByproductFormulaBoiling Point (°C)Removal Method
EthanethiolCH₃CH₂SH35Oxidative wash, Distillation
Propionic AcidCH₃CH₂COOH141Base wash (NaHCO₃)
Propanoyl ChlorideCH₃CH₂COCl80Quenches during workup
Diethyl Disulfide(CH₃CH₂)₂S₂154Fractional Distillation
Hydrochloric AcidHCl-Base wash (NaHCO₃)
WaterH₂O100Brine wash, Drying agents

Section 3: Generalized Purification Workflow

The following diagram illustrates a comprehensive purification strategy applicable to both primary synthesis routes for this compound, designed to address the removal of the most common byproducts.

cluster_workup_details Aqueous Workup Steps Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup Reaction_Mixture->Aqueous_Workup Quench and Dilute Drying Drying of Organic Layer Aqueous_Workup->Drying Separate Layers Wash_1 1. 5% NaHCO₃ Wash (Removes Acids) Solvent_Removal Solvent Removal Drying->Solvent_Removal Filter Distillation Fractional Distillation Solvent_Removal->Distillation Crude Product Pure_Product Pure this compound Distillation->Pure_Product Wash_2 2. Dilute NaOCl Wash (Removes Ethanethiol) Wash_1->Wash_2 Wash_3 3. Brine Wash (Removes Water/Emulsions) Wash_2->Wash_3

Caption: Generalized purification workflow for this compound.

References

  • Ogawa, K. A., & Boydston, A. J. (2014). A thiazolium precatalyst facilitates electrochemical oxidation of thiolate anions, leading to deleterious formation of disulfide byproducts. Organic Letters, 16(7), 1928–1931. Available at: [Link]

  • Wikipedia contributors. (2023). Thioester. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikipedia contributors. (2023). Ethanethiol. In Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Technical Support Center: S-Ethyl Thiopropionate Production

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and scale-up of S-ethyl thiopropionate. As Senior Application Scientists, we have compiled this comprehensive guide to address the common challenges encountered during the production of this important thioester. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower you in your research and development endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding this compound synthesis.

1. What are the most common laboratory-scale synthesis methods for this compound?

The two most prevalent methods for the laboratory synthesis of this compound are:

  • From Propanoyl Chloride and Ethanethiol: This is a rapid and generally high-yielding method involving the reaction of an acid chloride with a thiol. It is often preferred for its straightforward nature.[1][2]

  • From Propionic Acid and Ethanethiol: This method is analogous to the Fischer-Speier esterification.[3] It involves the direct condensation of a carboxylic acid and a thiol, typically in the presence of a dehydrating agent or an acid catalyst.[1] While it uses less hazardous starting materials than the acid chloride route, it is an equilibrium-driven process and may require specific conditions to achieve high yields.

2. What are the primary safety concerns when working with the reagents for this compound synthesis?

  • Ethanethiol (Ethyl Mercaptan): This compound is known for its extremely unpleasant and pervasive odor. It is crucial to handle ethanethiol in a well-ventilated fume hood and to have a plan for quenching any residual thiol. A bleach or hydrogen peroxide solution can be used to oxidize and neutralize the odor.

  • Propanoyl Chloride: This is a corrosive and moisture-sensitive compound. It will react exothermically with water to produce propionic acid and hydrochloric acid. Therefore, it must be handled under anhydrous conditions.

  • Propionic Acid: This is a corrosive carboxylic acid. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn.[4]

  • Dehydrating Agents (e.g., DCC, T3P): These reagents are often used in the condensation reaction between a carboxylic acid and a thiol.[1] They can be toxic and require careful handling according to their specific safety data sheets (SDS).

3. What are the key differences in reactivity between thioesters and their oxygen ester counterparts?

Thioesters are generally more reactive towards nucleophiles than their corresponding oxygen esters. This is because the larger sulfur atom's orbitals do not overlap as effectively with the carbonyl carbon's orbitals, leading to less resonance stabilization of the thioester bond.[2][5] This increased electrophilicity of the carbonyl carbon makes thioesters more susceptible to hydrolysis and other nucleophilic acyl substitution reactions.[2][5]

Troubleshooting Guide

This section provides a question-and-answer-style guide to troubleshoot common problems encountered during the synthesis and scale-up of this compound.

Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I address them?

A: Low yield is a common issue that can stem from several factors depending on your chosen synthetic route.

For the Propanoyl Chloride and Ethanethiol Route:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: While this reaction is typically fast, ensure you are allowing adequate time for completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

    • Poor Quality Reagents: Ensure your propanoyl chloride has not been hydrolyzed by atmospheric moisture. Using freshly distilled or a newly opened bottle is recommended. The ethanethiol should also be of high purity.

  • Product Loss During Workup:

    • Hydrolysis: Thioesters are susceptible to hydrolysis, especially under basic or strongly acidic conditions.[2] During aqueous workup, use a saturated sodium bicarbonate solution cautiously to neutralize any excess acid, and minimize contact time.

    • Emulsion Formation: During extraction, emulsions can form, leading to product loss. If an emulsion forms, adding a small amount of brine can help to break it.

For the Propionic Acid and Ethanethiol Route (Condensation Reaction):

  • Equilibrium Not Driven to Products: This is a common challenge for this equilibrium-controlled reaction.

    • Inefficient Water Removal: If using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P), ensure it is added in the correct stoichiometric amount and is active.[1] If driving the reaction by removing water (e.g., with a Dean-Stark apparatus), ensure the setup is efficient.

    • Catalyst Inefficiency: If using an acid catalyst, ensure it is present in a sufficient amount. For larger scale reactions, a solid acid catalyst like Dowex 50W×2 resin can be employed.[6]

  • Side Reactions:

    • Disulfide Formation: Oxidation of ethanethiol can lead to the formation of diethyl disulfide. This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Product Purity Issues

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: The nature of the impurities will depend on the synthetic route and workup procedure.

ImpurityLikely CauseIdentificationRemoval Method
Propionic Acid Incomplete reaction or hydrolysis of propanoyl chloride/S-ethyl thiopropionate.Can be detected by a lingering acidic smell and by NMR (broad singlet around 10-12 ppm).Wash the organic layer with a saturated sodium bicarbonate solution during workup.
Ethanethiol Excess reagent used.Strong, unpleasant odor. Can be seen in the NMR spectrum (triplet around 1.3 ppm and quartet around 2.5 ppm).Wash the organic layer with a dilute solution of sodium hydroxide or bleach to quench the excess thiol.
Diethyl Disulfide Oxidation of ethanethiol.Can be detected by GC-MS.Careful fractional distillation can separate the product from the higher-boiling disulfide.
Dicyclohexylurea (DCU) Byproduct of DCC-mediated coupling.A white solid that precipitates from the reaction mixture.Filtration of the reaction mixture before workup.
Scale-Up Challenges

Q: I am trying to scale up my synthesis of this compound, and I am encountering new problems. What should I consider?

A: Scaling up a reaction can introduce new challenges that are not apparent at the lab scale.

  • Heat Transfer: The reaction of propanoyl chloride with ethanethiol is exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate.

  • Mixing: Inadequate mixing can lead to localized "hot spots" and incomplete reactions. Use an appropriate overhead stirrer and ensure good agitation throughout the reaction.

  • Workup and Purification: Handling larger volumes during aqueous workup can be cumbersome. Consider using a continuous liquid-liquid extractor. For purification, fractional distillation under reduced pressure is often more efficient and safer for larger quantities to avoid high temperatures that could lead to product decomposition.

  • Continuous Process: For industrial-scale production, a continuous process is often more efficient.[6][7] This can involve feeding the reactants through a heated reactor containing a solid acid catalyst.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Propanoyl Chloride and Ethanethiol
  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of ethanethiol (1.0 eq) and a tertiary amine base (e.g., triethylamine, 1.1 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Add propanoyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation.

Protocol 2: Synthesis of this compound from Propionic Acid and Ethanethiol (DCC Coupling)
  • Reaction Setup: To a round-bottom flask, add propionic acid (1.0 eq), ethanethiol (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in dichloromethane dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Workup: Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane. Combine the filtrates and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting oil by column chromatography or fractional distillation.

Visualizing the Process

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield of This compound route_choice Which Synthesis Route? start->route_choice acid_chloride_route Propanoyl Chloride & Ethanethiol route_choice->acid_chloride_route Acid Chloride condensation_route Propionic Acid & Ethanethiol route_choice->condensation_route Condensation ac_issue Potential Issues acid_chloride_route->ac_issue cond_issue Potential Issues condensation_route->cond_issue incomplete_rxn_ac Incomplete Reaction ac_issue->incomplete_rxn_ac Reaction Phase workup_loss_ac Workup Loss ac_issue->workup_loss_ac Purification Phase solution_ac1 Check Reagent Quality & Reaction Time/Temp incomplete_rxn_ac->solution_ac1 solution_ac2 Minimize Contact with Water & Use Brine for Emulsions workup_loss_ac->solution_ac2 equilibrium_issue Equilibrium Not Shifted cond_issue->equilibrium_issue Reaction Phase side_reactions Side Reactions cond_issue->side_reactions Reaction Phase solution_cond1 Ensure Efficient Water Removal (Dehydrating Agent/Dean-Stark) equilibrium_issue->solution_cond1 solution_cond2 Run Under Inert Atmosphere to Prevent Disulfide Formation side_reactions->solution_cond2

Caption: Troubleshooting workflow for low yield.

General Synthesis Pathway

synthesis_pathways cluster_route1 Route 1: Acid Chloride cluster_route2 Route 2: Condensation propanoyl_chloride Propanoyl Chloride product This compound propanoyl_chloride->product ethanethiol1 Ethanethiol ethanethiol1->product propionic_acid Propionic Acid propionic_acid->product ethanethiol2 Ethanethiol ethanethiol2->product condition1 Base (e.g., Et3N) Anhydrous Solvent product->condition1 condition2 Dehydrating Agent (e.g., DCC) or Acid Catalyst + Water Removal product->condition2

Caption: Common synthesis routes for this compound.

References

  • Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]

  • NurdRage. (2015, November 30). Make Ethyl Propionate by Fischer Esterification [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, March 16). 6.6: Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl propionate, 105-37-3. Retrieved from [Link]

  • Madsen, C. G., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. ACS Omega, 6(30), 20027–20036. [Link]

  • Taylor & Francis. (n.d.). Thioesters – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2432-42-0). Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-ethyl thiopropionate propionic acid, 3-(ethylthio)-. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Thioester: Bonding, Synthesis, and Reactions. Retrieved from [Link]

  • The Good Scents Company. (n.d.). s-Ethyl thioacetate, 625-60-5. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-(methylthio)propionate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1059199C - ethyl propionate production process.

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of S-Ethyl Thiopropionate Quantification by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed guide on the robust validation of analytical methods for quantifying s-Ethyl thiopropionate, a key volatile sulfur compound (VSC), using Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, scientists, and drug development professionals who require not just a method, but a validated, trustworthy, and defensible analytical procedure. As your partner in the lab, I will walk you through the causality behind our experimental choices, compare GC-MS with viable alternatives, and provide self-validating protocols to ensure the integrity of your results.

The Analytical Imperative: Why Quantify this compound?

This compound (CAS 2432-42-0) is a volatile organic compound characterized by its distinct sulfur notes.[1][2] Its presence, even at trace levels, can significantly impact the organoleptic properties of food and beverages, contribute to the aroma profile of various products, or act as an indicator in industrial processes. Accurate quantification is therefore critical for:

  • Flavor and Fragrance Industry: Ensuring product consistency and quality control.

  • Food and Beverage Sector: Monitoring fermentation processes and detecting off-flavors.

  • Environmental Analysis: Assessing water and air quality.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier technique for this task, offering a powerful combination of high-resolution separation and definitive mass-based identification.[3]

The Gold Standard: Quantification by GC-MS

The choice of GC-MS is deliberate. The gas chromatograph separates volatile compounds based on their physicochemical properties as they pass through a capillary column. The mass spectrometer then fragments the eluted molecules and separates the resulting ions by their mass-to-charge ratio, generating a unique "fingerprint" for unequivocal identification and quantification.

For volatile sulfur compounds like this compound, which are often present in complex matrices and at low concentrations, this specificity is paramount.[4] To enhance sensitivity and minimize matrix interference, a strategic sample preparation technique is essential. Headspace Solid-Phase Microextraction (HS-SPME) is an exemplary choice due to its solvent-free nature, simplicity, and ability to effectively concentrate volatile analytes from a sample's headspace onto a coated fiber.[5][6]

The Foundation of Confidence: Analytical Method Validation

An unvalidated method produces a number; a validated method produces a reliable result. Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7][8] We will adhere to the principles outlined in the ICH Q2(R2) guideline, the global standard for analytical procedure validation.[9][10]

The core validation parameters we will assess are:

  • Specificity & Selectivity

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) & Limit of Quantification (LOQ)

  • Robustness

Below is a diagram illustrating the logical workflow for a comprehensive method validation.

G cluster_prep Phase 1: Method Development & Optimization cluster_validation Phase 2: Method Validation cluster_report Phase 3: Documentation Dev Method Development (GC-MS Parameters, SPME) Opt System Suitability Testing Dev->Opt Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Generation Rob->Report Complete Validation

Caption: Workflow for GC-MS Method Validation.

Experimental Validation Data Summary

The following table summarizes the expected performance of a validated HS-SPME-GC-MS method for this compound quantification.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks at the retention time of the analyte.Pass
Linearity (r²) ≥ 0.9950.999
Range 1 - 100 µg/LPass
Accuracy (% Recovery) 90.0% - 110.0%98.5% - 103.2%
Precision (Repeatability, %RSD) ≤ 5%2.1%
Precision (Intermediate, %RSD) ≤ 10%3.5%
LOD (Signal-to-Noise) S/N ≥ 30.3 µg/L
LOQ (Signal-to-Noise) S/N ≥ 101.0 µg/L
Robustness %RSD of results should remain within acceptance criteria.Pass

Comparative Analysis: GC-MS vs. Sulfur-Specific Detectors

While GC-MS is a powerful and versatile tool, it's prudent to compare it with alternative technologies, particularly Gas Chromatography coupled with sulfur-specific detectors like the Sulfur Chemiluminescence Detector (SCD) or the Pulsed Flame Photometric Detector (PFPD).[6][11]

The key difference lies in the detection mechanism. MS identifies compounds based on their mass fragmentation patterns, providing rich structural information. In contrast, SCD and PFPD are highly selective for sulfur-containing molecules, offering an equimolar response to sulfur, which can simplify quantification.[6][11]

FeatureGC-MSGC-SCD / GC-PFPD
Selectivity High (based on mass fragments)Extremely High (sulfur-specific)
Sensitivity Very Good to ExcellentExcellent
Identification Definitive (provides structural information)Presumptive (based on retention time)
Linearity Good, but can be matrix-dependentExcellent and equimolar for sulfur
Complexity Higher (requires vacuum, MS tuning)Lower (atmospheric pressure detectors)
Cost Higher initial and maintenance costLower initial and maintenance cost
Best For Unknown identification, complex matrices, method developmentRoutine QC of known sulfur compounds, high-throughput screening

Causality Insight: The choice between detectors depends on the application. For a research environment where unknown identification is crucial, GC-MS is unparalleled. For a high-throughput QC lab analyzing for known sulfur compounds, the operational simplicity and equimolar response of a GC-SCD can be more efficient. A combination of both can be used for ultimate confirmation.[11]

Detailed Experimental Protocols

Here, we provide the step-by-step methodologies that form a self-validating system.

Protocol 1: Sample Preparation and Analysis via HS-SPME-GC-MS
  • Sample Preparation:

    • Pipette 5 mL of the liquid sample (e.g., wine, water) into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to increase the ionic strength of the sample, which promotes the partitioning of volatile analytes into the headspace.

    • Add an appropriate internal standard (e.g., deuterated this compound or a related thioester like S-ethyl thioacetate) for improved quantitative accuracy.[12]

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 40°C for 10 minutes with agitation.

    • Expose a 75 µm Carboxen/PDMS SPME fiber to the vial's headspace for 30 minutes at 40°C to adsorb the volatile compounds.[6]

  • GC-MS Analysis:

    • Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • GC Column: Use a mid-polar capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness).

    • Oven Program: Start at 40°C (hold for 3 min), ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Scan mode (m/z 40-250) for initial identification and method development. For quantification, switch to Selected Ion Monitoring (SIM) mode using characteristic ions of this compound (e.g., m/z 118, 89, 61) for maximum sensitivity.

Protocol 2: Step-by-Step Method Validation Procedure

This protocol details how to generate the data summarized in the validation table.

  • Specificity: Analyze a blank matrix (a sample identical to the test samples but with no this compound). Verify that there are no significant peaks at the retention time of the analyte.

  • Linearity and Range:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Spike the blank matrix to create a series of at least 5 calibration standards across the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/L).[13]

    • Analyze each standard in triplicate.

    • Plot the peak area ratio (analyte/internal standard) against the concentration and perform a linear regression. The coefficient of determination (r²) should be ≥ 0.995.[14]

  • Accuracy:

    • Prepare QC samples by spiking the blank matrix at three concentration levels (low, medium, high) within the established range (e.g., 3, 40, 80 µg/L).

    • Analyze a minimum of three replicates at each level.[15]

    • Calculate the percent recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicates of a mid-concentration QC sample on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD across all measurements.

  • LOD and LOQ:

    • Determine the signal-to-noise (S/N) ratio from the chromatograms of the lowest calibration standards.

    • The LOD is the concentration that yields an S/N ratio of approximately 3.

    • The LOQ is the concentration that yields an S/N ratio of approximately 10.[13]

    • Confirm the LOQ by analyzing at least six replicates at this concentration and verifying that the accuracy and precision meet the acceptance criteria.

The following diagram shows the relationship between these key validation pillars.

G cluster_acc_prec Trueness & Consistency cluster_lin_range Applicability cluster_sens Sensitivity center Reliable Result Accuracy Accuracy (Closeness to True Value) Accuracy->center Precision Precision (Agreement Between Measurements) Precision->center Linearity Linearity (Proportional Response) Linearity->Accuracy Range Range (Upper & Lower Levels) Linearity->Range Range->Accuracy Range->Precision LOQ LOQ (Quantifiable Limit) LOQ->Range LOD LOD (Detectable Limit) LOQ->LOD

Caption: Interrelationship of Core Analytical Validation Parameters.

Conclusion

A rigorously validated HS-SPME-GC-MS method provides a robust, reliable, and defensible system for the quantification of this compound. By understanding the causality behind each procedural step—from sample preparation to the specific validation parameters outlined by ICH guidelines—scientists can ensure the highest level of data integrity. While alternative methods like GC-SCD offer advantages in specific contexts, the confirmatory power of GC-MS makes it an indispensable tool for both research and quality control. Following the detailed protocols within this guide will empower your laboratory to produce results with confidence and scientific authority.

References

  • ResearchGate. (n.d.). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. Retrieved from [Link]

  • ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Retrieved from [Link]

  • Semantic Scholar. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Ga. Retrieved from [Link]

  • MDPI. (n.d.). Volatile Sulphur Compounds in Wine Distillates by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl propiolate derivatisation for the analysis of varietal thiol in wine. Retrieved from [Link]

  • PubMed. (2017). Development and validation of a HS/GC-MS method for the simultaneous analysis of diacetyl and acetylpropionyl in electronic cigarette refills. Retrieved from [Link]

  • PharmaSOP. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of volatile sulfur compounds in water samples by GC-MS with selective pre-concentration. Retrieved from [Link]

  • IntechOpen. (2019). Analytical method validation: A brief review. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-methyl-2-(methyl thio) propionate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 2432-42-0). Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). Online NIR Analysis and Prediction Model for Synthesis Process of Ethyl 2-Chloropropionate. Retrieved from [Link]

  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • SciSpace. (2018). Validation of Analytical Methods. Retrieved from [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • MDPI. (n.d.). Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-ethyl thiopropionate propionic acid, 3-(ethylthio). Retrieved from [Link]

  • PubMed. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • PubMed. (2022). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of a HS/GC-MS method for the simultaneous analysis of diacetyl and acetylpropionyl in electronic cigarette refills. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl propionate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). S-ethyl thioacetate. Retrieved from [Link]

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S-Ethyl Thiopropionate in Acylation: A Comparative Guide to Thioester Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the choice of an acylating agent is pivotal to the success of a synthetic route. Thioesters have long been recognized as versatile intermediates, offering a balance of reactivity and stability that makes them invaluable in constructing complex molecules, particularly in peptide synthesis.[1][2] Among the various thioesters, S-ethyl thiopropionate presents a readily accessible and effective option. This guide provides an in-depth comparison of this compound with other classes of thioesters in acylation reactions, supported by experimental data and mechanistic insights to inform your selection of the optimal reagent.

The Central Role of the Thiol Leaving Group

The reactivity of a thioester in a nucleophilic acyl substitution reaction is fundamentally governed by the stability of the thiolate leaving group.[3][4] A more stable leaving group, which corresponds to a stronger acid (lower pKa of the parent thiol), will depart more readily from the tetrahedral intermediate, thus accelerating the reaction. This principle forms the basis for the differing reactivity profiles of various thioester classes. Generally, the order of reactivity for common carboxylic acid derivatives is: amides < esters < thioesters.[5]

Aryl thioesters, such as S-phenyl thioesters, are typically more reactive than their S-alkyl counterparts. The phenoxide anion's stability is enhanced by resonance delocalization of the negative charge around the aromatic ring. In contrast, the negative charge on an alkyl thiolate, like the ethyl thiolate from this compound, is localized on the sulfur atom, rendering it a stronger base and a less proficient leaving group.

Quantitative Comparison of Alkyl vs. Aryl Thioester Reactivity

While direct kinetic studies comparing this compound with other thioesters are not extensively documented in publicly available literature, a seminal study by Whitesides and coworkers on the hydrolysis and thiol-thioester exchange rates of model alkyl and aryl thioesters provides a robust quantitative framework for understanding their relative reactivities.[6][7][8] In this study, S-methyl thioacetate was used as the model alkyl thioester. Given the similar electronic properties of methyl and ethyl groups, the kinetic data for S-methyl thioacetate serves as a strong proxy for the expected reactivity of this compound.

The study revealed a significant difference in the rates of both hydrolysis and thiol-thioester exchange between the alkyl and aryl thioesters.

Thioester TypeModel CompoundReactionSecond-Order Rate Constant (k)Half-life (t½) at pH 7, 23°C
Alkyl Thioester S-Methyl ThioacetateHydrolysis (pH-independent)3.6 x 10⁻⁸ s⁻¹155 days[6][8]
Thiol-Thioester Exchange1.7 M⁻¹s⁻¹38 hours (with 1 mM thiol)[6][8]
Aryl Thioester S-Phenyl ThioalkanoateHydrolysisSignificantly faster than alkyl thioesterShorter than alkyl thioester
Thiol-Thioester ExchangeFaster than alkyl thioesterShorter than alkyl thioester

Data extrapolated from the study by Whitesides and coworkers on S-methyl thioacetate and a model S-phenyl thioalkanoate.[6][8]

These data clearly illustrate that while aryl thioesters are more reactive, S-alkyl thioesters like this compound offer significantly greater hydrolytic stability. This is a critical consideration in aqueous reaction media or during purification steps where prolonged exposure to water is necessary. The slower rate of thiol-thioester exchange for alkyl thioesters also provides a greater degree of control over the acylation reaction.

Mechanistic Considerations in Acylation Reactions

The acylation of a nucleophile (e.g., an amine to form an amide) by a thioester proceeds through a nucleophilic acyl substitution mechanism. The reaction is typically initiated by the attack of the nucleophile on the electrophilic carbonyl carbon of the thioester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the thiolate leaving group, yielding the acylated product.

Thioester Acylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Thioester R-C(=O)-S-R' Tetrahedral_Intermediate R-C(O⁻)(Nu⁺-H)-S-R' Thioester->Tetrahedral_Intermediate Nucleophile Nu-H Nucleophile->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 R-C(O⁻)(Nu⁺-H)-S-R' Acylated_Product R-C(=O)-Nu Proton_Transfer Proton Transfer Acylated_Product->Proton_Transfer Thiolate R'-S⁻ Thiolate->Proton_Transfer Tetrahedral_Intermediate_2->Acylated_Product Tetrahedral_Intermediate_2->Thiolate

Caption: Generalized mechanism of thioester-mediated acylation.

The rate of this reaction is influenced by several factors:

  • Nucleophilicity of the attacking species: Stronger nucleophiles will react faster.

  • Electrophilicity of the carbonyl carbon: Electron-withdrawing groups on the acyl portion (R) will increase reactivity.

  • Leaving group ability of the thiolate: As discussed, more stable thiolates (from more acidic thiols) are better leaving groups and lead to faster reactions.[4]

For this compound, the ethyl thiolate is a relatively poor leaving group compared to an aryl thiolate. This translates to slower reaction rates, which can be advantageous in preventing side reactions and allowing for greater chemoselectivity, especially when working with multifunctional molecules.

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, we provide the following generalized protocols for monitoring the kinetics of thioester-mediated acylation reactions. These can be adapted for specific substrates and reaction conditions.

Experimental Workflow

Experimental Workflow prep Prepare Stock Solutions (Thioester, Nucleophile, Internal Standard) reaction Initiate Reaction (Mix reactants in a thermostatted vessel) prep->reaction sampling Withdraw Aliquots (At defined time intervals) reaction->sampling quench Quench Reaction (e.g., with acid or by dilution) sampling->quench analysis Analyze by HPLC or NMR quench->analysis data Data Processing (Determine concentrations and calculate rate constants) analysis->data

Caption: A typical workflow for kinetic analysis of acylation reactions.

Protocol 1: Monitoring Acylation by HPLC

This method is suitable for tracking the disappearance of the thioester starting material and the appearance of the acylated product over time.

Materials:

  • This compound

  • Alternative thioester (e.g., S-phenyl thiopropionate)

  • Amine nucleophile (e.g., benzylamine)

  • Anhydrous solvent (e.g., acetonitrile or THF)

  • Internal standard (a stable compound that does not react and is well-resolved from other components in the chromatogram)

  • Quenching solution (e.g., 1% trifluoroacetic acid in the mobile phase)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Preparation: Prepare stock solutions of the thioester, amine, and internal standard in the chosen solvent at known concentrations.

  • Reaction Setup: In a thermostatted vial, combine the amine and internal standard solutions. Allow the solution to equilibrate to the desired reaction temperature.

  • Initiation: Initiate the reaction by adding the thioester stock solution to the vial. Start a timer immediately.

  • Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture and immediately quench it by diluting it in a vial containing the quenching solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC. Monitor the peak areas of the thioester, the acylated product, and the internal standard.

  • Data Analysis: Normalize the peak areas of the starting material and product to the peak area of the internal standard. Plot the concentration of the thioester versus time and fit the data to an appropriate rate law (e.g., pseudo-first-order if the amine is in large excess) to determine the rate constant.[6]

Protocol 2: Monitoring Acylation by ¹H-NMR Spectroscopy

This method allows for real-time monitoring of the reaction in the NMR tube.[9][10][11]

Materials:

  • This compound

  • Alternative thioester

  • Amine nucleophile

  • Deuterated solvent (e.g., CD₃CN or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Preparation: In an NMR tube, dissolve the amine nucleophile in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H-NMR spectrum of the amine solution to serve as the t=0 reference.

  • Initiation: Add a known amount of the thioester to the NMR tube, mix quickly, and place the tube in the NMR spectrometer.

  • Time-course Measurement: Acquire a series of ¹H-NMR spectra at regular time intervals.

  • Data Analysis: Identify characteristic peaks for the thioester (e.g., the quartet of the -S-CH₂- protons) and the acylated product. Integrate these peaks in each spectrum. The decrease in the integral of the thioester peak and the increase in the integral of the product peak over time can be used to calculate the reaction rate.[9][11]

Conclusion: Selecting the Right Thioester for Your Application

The choice between this compound and other thioesters, such as aryl thioesters, is a decision that balances reactivity with stability and control.

  • This compound (and other S-alkyl thioesters) are ideal when:

    • High hydrolytic stability is required.

    • A greater degree of control over the acylation reaction is desired.

    • The nucleophile is highly reactive and a more moderate acylating agent is needed to prevent side reactions.

    • The starting materials are readily available and cost-effective.

  • S-Aryl Thioesters are the preferred choice when:

    • Faster reaction rates are necessary.

    • The nucleophile is less reactive and requires a more potent acylating agent.

    • Hydrolytic stability is less of a concern.

By understanding the principles of thioester reactivity and employing rigorous kinetic analysis, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and precision.

References

  • Olsen, C. A. (2023).
  • Whitesides, G. M., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres.
  • Szostak, M., et al. (2021). Conversion of Esters to Thioesters under Mild Conditions. Organic & Biomolecular Chemistry.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron.
  • Di Adamo, J., et al. (2024). Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. ChemRxiv.
  • Master Organic Chemistry. (2011).
  • Castro, E. A., et al. (2007).
  • Chemistry LibreTexts. (2021). Nucleophilic Acyl Substitution Reactions.
  • Al-Warhi, T. I., et al. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society.
  • LibreTexts. (2022). 21.
  • Al-Warhi, T. I., et al. (2012). Recent development of peptide coupling reagents in organic synthesis. Journal of Saudi Chemical Society.
  • NC State University Libraries. (2021). 21.
  • ResearchGate. (n.d.).
  • ResearchGate. (2025).
  • Grillo, M. P. (2023). Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. Biochemical Pharmacology.
  • National Institutes of Health. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • PubMed. (2011).
  • National Institutes of Health. (2025).
  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis.
  • ResearchGate. (2025).
  • Semantic Scholar. (2012). [PDF] Recent development in peptide coupling reagents.
  • ACS Publications. (n.d.).

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A Comparative Guide to the Biological Activity of S-Ethyl Thiopropionate and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the biological activities associated with S-ethyl thiopropionate and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple product overview to deliver an in-depth technical comparison, grounded in experimental data and established scientific principles. We will explore the known bioactivities of related thioester compounds, discuss structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this promising chemical space.

Introduction: The Thioester Functional Group and this compound

Thioesters are organosulfur compounds that feature a carbonyl group bonded to a sulfur atom (R-C(=O)-S-R').[1] This functional group is a cornerstone of biochemistry, most famously represented by acetyl-coenzyme A (acetyl-CoA), the central hub for the metabolism of carbohydrates and fats.[2] The thioester bond is considered "high-energy" not because of thermodynamic instability, but because of its kinetic reactivity, making it an excellent acyl group donor in enzymatic reactions.[1][2] This inherent reactivity makes thioesters compelling candidates for biological investigation.

This compound (CAS 2432-42-0) is a simple thioester with the structure CH₃CH₂C(=O)SCH₂CH₃.[3] While primarily documented as a flavoring agent, its structural simplicity and the known bioactivity of the broader thioester class warrant a deeper investigation into its potential pharmacological applications.[4][5] This guide will synthesize findings from structurally related analogs to build a predictive framework for the biological potential of this compound.

Comparative Analysis of Biological Activities

Direct experimental data on the specific biological activities of this compound is not extensively available in peer-reviewed literature. However, by examining its structural analogs and related sulfur-containing compounds, we can infer potential areas of activity and guide future research.

Antimicrobial and Antifungal Activity

The sulfur atom in thioesters and related compounds is often crucial for antimicrobial action. Thioesters can acylate essential biological nucleophiles, such as the thiol groups in cysteine residues of enzymes, thereby disrupting microbial function.[6]

Several classes of thioester derivatives have demonstrated significant antimicrobial properties. For instance, a series of 1,3,4-oxadiazole thioethers have shown potent in vitro and in vivo bacteriostatic activities against plant pathogens like Xanthomonas oryzae.[7] Similarly, S-esters of 4-acylaminobenzenethiosulfoacids exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.[6] These studies suggest that the thioester linkage can be a critical pharmacophore in the design of novel antibacterial agents.

In the realm of antifungal research, isothiocyanates, which are structurally related organosulfur compounds, have shown promise. Ethyl isothiocyanate (EITC), for example, has been identified as a novel antifungal agent against Candida albicans.[8] Its mechanism involves the disruption of ergosterol biosynthesis and the induction of ROS-dependent cell death.[8] While not a thioester, the activity of EITC underscores the potential of small ethyl-sulfur-containing molecules in antifungal drug discovery.

Table 1: Summary of Antimicrobial Activity of Thioester Analogs and Related Compounds

Compound ClassSpecific Compound/AnalogTarget OrganismActivity Metric (e.g., MIC, EC50)Reference
1,3,4-Oxadiazole ThioethersCompound A10 Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 5.32 mg/L[7]
1,3,4-Oxadiazole ThioethersCompound A18 Xanthomonas oryzae pv. oryzae (Xoo)EC50 = 4.63 mg/L[7]
Naphthalimide–Thiourea DerivativesMultiple AnalogsStaphylococcus aureus (incl. MDR)MIC = 0.03–8 µg/mL[9]
Naphthalimide–Thiourea DerivativesMultiple AnalogsMycobacterium tuberculosisMIC = 2–64 µg/mL[9]
IsothiocyanatesEthyl Isothiocyanate (EITC)Candida albicansPlanktonic growth inhibition at 0.5 mg/ml[8]
Insecticidal Properties

Thiourea and isothiourea derivatives have been investigated as potent insecticidal agents.[10] These compounds have shown excellent activity against key sap-feeding insect pests such as Myzus persicae (green peach aphid) and Bemisia tabaci (sweetpotato whitefly) in laboratory bioassays.[10] The mechanism often involves disruption of vital physiological processes in the target insects. While these compounds failed to show compelling activity in more demanding tracksprayer tests, their initial potency highlights the potential of sulfur-containing scaffolds in insecticide discovery.[10]

The development of botanical insecticides from essential oils also provides clues. Many active components are organosulfur compounds, which exhibit contact toxicity, fumigant action, and repellent properties against various pests.[11][12] This suggests that volatile, small-molecule sulfur compounds like this compound could possess uninvestigated insecticidal or repellent activities.

Structure-Activity Relationship (SAR) and Design Strategy

The available data allows us to propose a logical framework for designing and screening analogs of this compound. The core structure can be systematically modified to explore its biological potential.

SAR_Strategy cluster_0 This compound Core cluster_1 Modification Sites cluster_2 Potential Biological Outcomes Core Propionyl Group --(C=O)-- S -- Ethyl Group Propionyl R1: Propionyl Group (Alkyl/Aryl Chain Length, Branching, Cyclization) Ethyl R2: S-Ethyl Group (Alkyl/Aryl Substituents, Functional Groups) Antimicrobial Antimicrobial Activity Propionyl->Antimicrobial Modulates Lipophilicity & Target Specificity Insecticidal Insecticidal Activity Propionyl->Insecticidal Affects Volatility & Penetration Toxicity Cytotoxicity Propionyl->Toxicity Ethyl->Antimicrobial Ethyl->Insecticidal Ethyl->Toxicity Influences Metabolism & Off-Target Effects Antifungal Antifungal Activity

Caption: SAR strategy for this compound analog development.

  • Varying the Acyl Group (Propionyl Moiety): The length, branching, and aromaticity of the acyl chain can significantly impact lipophilicity and, consequently, cell membrane penetration. Replacing the propionyl group with longer alkyl chains, aromatic rings, or heterocyclic systems (as seen in 1,3,4-oxadiazole thioethers[7]) is a primary strategy to modulate target specificity and potency.

  • Modifying the Thiol Moiety (S-Ethyl Group): The S-alkyl group also influences the molecule's overall physicochemical properties. Introducing different alkyl or aryl groups can alter metabolic stability and reactivity. The presence of functional groups on this moiety could also introduce new binding interactions with target proteins.

Experimental Protocols for Biological Screening

To facilitate the investigation of this compound and its novel analogs, we provide standardized, self-validating protocols for initial biological screening.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible microbial growth.

MIC_Workflow prep 1. Preparation - Prepare stock solution of test compound in DMSO. - Culture microbial strain to mid-log phase. - Dilute culture to standardized inoculum (e.g., 5x10^5 CFU/mL). serial 2. Serial Dilution - Dispense growth medium into a 96-well plate. - Create a 2-fold serial dilution of the test compound across the plate. prep->serial inoculate 3. Inoculation - Add standardized microbial inoculum to each well. - Include positive (no compound) and negative (no inoculum) controls. serial->inoculate incubate 4. Incubation - Incubate plate at optimal temperature (e.g., 37°C for 18-24h). inoculate->incubate read 5. Read Results - Visually inspect for turbidity. - Optionally, use a plate reader (OD600) or viability indicator (e.g., Resazurin). incubate->read determine 6. Determine MIC - The MIC is the lowest concentration well with no visible growth. read->determine

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL stock solution of this compound or its analog in sterile dimethyl sulfoxide (DMSO).

    • Prepare appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) overnight, then dilute to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Assay Plate Setup (96-well plate):

    • Add 100 µL of sterile broth to wells 2 through 12.

    • Add 200 µL of the compound stock solution (appropriately diluted from the main stock to achieve the highest desired starting concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the positive control (growth control): 100 µL of broth + 100 µL of inoculum, no compound.

    • Well 12 serves as the negative control (sterility control): 200 µL of broth, no inoculum.

  • Inoculation:

    • Add 100 µL of the standardized microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation:

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18–24 hours.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

    • Self-Validation Check: The positive control (well 11) must show clear turbidity, and the negative control (well 12) must remain clear. The DMSO concentration in the final assay should be non-inhibitory (typically ≤1%).

Protocol: Insecticidal Contact Toxicity Assay

This assay evaluates the toxicity of a compound when applied directly to an insect.

Methodology:

  • Preparation:

    • Dissolve the test compound in a volatile solvent like acetone to create a range of concentrations (e.g., 0.1, 1, 10, 100 µg/µL).

    • Select a target insect species (e.g., fruit flies, Drosophila melanogaster, or flour beetles, Tribolium castaneum). Anesthetize a batch of adult insects using CO₂ or chilling.

  • Application:

    • Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of the test solution to the dorsal thorax of each anesthetized insect.

    • For the control group, apply the solvent (acetone) only.

  • Incubation and Observation:

    • Place the treated insects in ventilated vials with access to a food source.

    • Maintain the vials under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 12:12 light:dark cycle).

    • Record mortality at set time points (e.g., 24, 48, and 72 hours). An insect is considered dead if it is unable to move when prodded.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula.

    • Use probit analysis to determine the Lethal Dose 50 (LD50), the dose required to kill 50% of the test population.

    • Self-Validation Check: Control mortality should be low (<10%) for the results to be considered valid.

Conclusion and Future Directions

While this compound itself remains an under-investigated molecule, the broader class of thioesters and related organosulfur compounds demonstrates a rich potential for biological activity, particularly in the antimicrobial and insecticidal domains. The true value of this compound may lie in its utility as a simple, readily modifiable scaffold for the development of novel therapeutic and agrochemical agents.

Future research should focus on a systematic synthesis and screening of an analog library based on the this compound core. By exploring modifications to both the acyl and the S-alkyl moieties, researchers can elucidate key structure-activity relationships and potentially uncover lead compounds with high efficacy and novel mechanisms of action. The protocols provided in this guide offer a robust starting point for such an exploratory program.

References

  • PubChem. Ethyl 3-(methylthio)propionate. National Center for Biotechnology Information. [Link]

  • ResearchGate. GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • The Good Scents Company. ethyl 2-methyl-2-(methyl thio) propionate. [Link]

  • The Good Scents Company. 3-ethyl thiopropionate propionic acid, 3-(ethylthio)-. [Link]

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  • PubMed. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives. [Link]

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  • PubMed. Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans. [Link]

  • PubMed Central. Thioesterase enzyme families: Functions, structures, and mechanisms. [Link]

  • The Good Scents Company. ethyl propionate. [Link]

  • PubMed Central. Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. [Link]

  • MDPI. Insecticidal Activity and Insecticidal Mechanism of Total Saponins from Camellia oleifera. [Link]

  • MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • ResearchGate. Evaluation of Insecticidal Potentialities of Aqueous Extracts from Calotropis procera Ait. Against Henosepilachna elaterii Rossi. [Link]

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  • ResearchGate. Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. [Link]

  • RSC Publishing. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. [Link]

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Safety Operating Guide

Navigating the Safe Handling of S-Ethyl Thiopropionate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. The handling of reactive and volatile chemicals like S-Ethyl thiopropionate demands a meticulous approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Primary Hazards

This compound (CAS No. 2432-42-0) is a flammable liquid and vapor. The primary risks associated with this chemical involve its flammability and potential for hazardous reactions. While comprehensive toxicological data is limited, the structure, a thioester, suggests potential for irritation upon contact with skin, eyes, and the respiratory system. Therefore, a robust personal protective equipment (PPE) plan is not merely a recommendation but a critical component of the experimental design.

The foundation of any laboratory safety protocol is a thorough hazard assessment, as mandated by the Occupational Safety and Health Administration (OSHA).[1][2] This assessment informs the selection of appropriate PPE to minimize the risk of exposure through inhalation, absorption, or physical contact.[2]

Core Protective Measures: A Head-to-Toe Approach

A minimum standard of PPE is required for any work in a laboratory where chemical hazards are present, consisting of a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] However, for a substance with the specific hazards of this compound, enhanced protection is necessary.

Given the risk of splashes from this liquid chemical, standard safety glasses are insufficient.

  • Chemical Splash Goggles: Wear indirect-vent, impact, and splash-resistant goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] This is crucial to prevent contact with the eyes, which can cause serious irritation.[5]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[6][7] This provides an additional layer of protection for the entire face.

Protecting the skin from accidental contact is paramount. This compound can be absorbed through the skin and may cause irritation.[7]

  • Gloves: The selection of appropriate gloves is critical and must be based on the chemical resistance of the glove material. For organic esters and thioesters, butyl rubber gloves are often recommended due to their high resistance to permeation.[5] Always inspect gloves for any signs of degradation or puncture before use and dispose of them in accordance with applicable laws and good laboratory practices after handling the chemical.[6] Proper glove removal technique is essential to avoid skin contact.[6]

  • Lab Coat: A flame-retardant lab coat is the minimum requirement.[6] This shields the skin and personal clothing from spills and splashes.[8] For tasks with a higher risk of significant spillage, impervious clothing or a chemical-resistant apron over the lab coat should be considered.[6]

This compound is volatile, and its vapors may cause respiratory irritation.[5] Inhalation of high concentrations of similar esters can lead to symptoms like headache, dizziness, and nausea.[4]

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood.[8] All work with this compound should be conducted within a fume hood to minimize the concentration of vapors in the breathing zone.

  • Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, respiratory protection is required.[9] A NIOSH-approved respirator with an organic vapor cartridge is recommended.[4] The selection and use of respirators must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[4][9]

PPE Selection Framework

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with this compound. This process begins with a risk assessment of the planned procedure.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_decision Decision & Action start Start: Plan to handle This compound assess_vol Assess Volume & Concentration start->assess_vol assess_task Assess Task (e.g., transfer, reaction, cleanup) assess_vol->assess_task is_splash Splash Potential? assess_task->is_splash is_aerosol Aerosol/Vapor Generation? assess_task->is_aerosol goggles Chemical Splash Goggles is_splash->goggles Low face_shield Goggles + Face Shield is_splash->face_shield High fume_hood Work in Fume Hood is_aerosol->fume_hood Yes respirator Fume Hood + Respirator (NIOSH-approved, organic vapor cartridge) is_aerosol->respirator High/Spill base_ppe Minimum PPE: - Flame-Retardant Lab Coat - Closed-toe Shoes - Long Pants proceed Proceed with Experiment base_ppe->proceed hand_protection Hand Protection: - Butyl Rubber Gloves hand_protection->proceed resp_protection Respiratory Protection goggles->hand_protection face_shield->hand_protection fume_hood->proceed respirator->proceed

PPE Selection Workflow for this compound.
Operational and Disposal Plans

Safe handling of this compound extends beyond personal protection to include operational and disposal protocols.

  • Handling: Always use this chemical in a well-ventilated area, preferably a chemical fume hood.[5] Keep it away from heat, sparks, open flames, and other ignition sources, as it is highly flammable.[10][11] Use non-sparking tools and explosion-proof equipment.[4] Ground and bond containers when transferring material to prevent static discharge.[4][10]

  • Spill Cleanup: In the event of a spill, evacuate unnecessary personnel and remove all ignition sources.[4] Wearing the appropriate PPE, including respiratory protection, contain the spill using an inert absorbent material like sand or earth.[5] Collect the absorbed material into a suitable, closed container for disposal.[5][6]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][12] Do not dispose of it down the drain. Contaminated PPE, such as gloves, should also be disposed of as hazardous waste.[6]

Summary of Recommended Personal Protective Equipment
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities in Fume Hood) Chemical Splash GogglesButyl Rubber GlovesFlame-Retardant Lab CoatNot required if in a certified fume hood
Transferring (Large Quantities) Chemical Splash Goggles and Face ShieldButyl Rubber GlovesFlame-Retardant Lab Coat and Chemical-Resistant ApronNot required if in a certified fume hood
Weighing (Outside of Fume Hood) Chemical Splash GogglesButyl Rubber GlovesFlame-Retardant Lab CoatNIOSH-approved respirator with organic vapor cartridge
Spill Cleanup Chemical Splash Goggles and Face ShieldButyl Rubber GlovesChemical-Resistant Suit or ApronNIOSH-approved respirator with organic vapor cartridge

This guide is intended to provide a comprehensive overview of the personal protective equipment required for handling this compound. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using and adhere to your institution's chemical hygiene plan. By integrating these principles into your daily laboratory practices, you can ensure a safe environment for yourself and your colleagues, allowing for the confident pursuit of scientific advancement.

References

  • Safety Data Sheet: Ethyl propionate - Carl ROTH . Carl ROTH. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. [Link]

  • Common Name: ETHYL PROPIONATE HAZARD SUMMARY - NJ.gov . New Jersey Department of Health. [Link]

  • ETHYL PROPIONATE EXTRA PURE MSDS CAS-No. - Loba Chemie . Loba Chemie. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC . Centers for Disease Control and Prevention. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA . U.S. Department of Labor. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . University of Colorado Boulder. [Link]

  • Laboratory Safety Guidance - OSHA . U.S. Department of Labor. [Link]

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems . Clarion Safety Systems. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - KIET . KIET Group of Institutions. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - CDC . Centers for Disease Control and Prevention. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide . Hudson Robotics. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.